molecular formula C19H26N2O4 B13421971 (1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate

(1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate

Cat. No.: B13421971
M. Wt: 346.4 g/mol
InChI Key: FRIPQHBNHWTFNA-JYJNAYRXSA-N
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Description

(1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate is a complex organic compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and asymmetric synthesis. Its structure features a diazabicyclo[2.2.1]heptane core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

(1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclic core or the substituents attached to it.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the bicyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of biologically active molecules, including potential drug candidates.

    Asymmetric Synthesis: Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and agrochemicals.

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.

Mechanism of Action

The mechanism of action of (1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure and the presence of nitrogen atoms allow for specific interactions with these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate has a unique combination of substituents that enhance its reactivity and potential applications. The presence of the tert-butyl and methyl groups, along with the benzyl substituent, provides a distinct steric and electronic environment, making it a valuable compound in various research fields.

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

2-O-tert-butyl 6-O-methyl (1S,4S,6S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate

InChI

InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-12-14-10-15(21)16(17(22)24-4)20(14)11-13-8-6-5-7-9-13/h5-9,14-16H,10-12H2,1-4H3/t14-,15-,16-/m0/s1

InChI Key

FRIPQHBNHWTFNA-JYJNAYRXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1[C@H](N2CC3=CC=CC=C3)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C(N2CC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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